2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate
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Description
“2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate” is a chemical compound with the molecular formula C5H5F5O3 . It has a molecular weight of 208.08 . It is used as an electrolyte additive in the battery industry due to its remarkable thermal and electrochemical stability .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in the MOL File: 1980085-24-2.mol .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 116.3±40.0 °C and a predicted density of 1.400±0.06 g/cm3 .Safety and Hazards
The safety information for “2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate” includes hazard statements H226, H315, H319, and H335, and precautionary statements P210, P280, P303+P361+P353 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Mechanism of Action
Target of Action
It is often used as an electrolyte additive in the battery industry .
Mode of Action
As an electrolyte additive, it likely interacts with the electrolyte components to enhance the performance and stability of lithium-ion batteries .
Result of Action
It has been found to improve the cycle performance of lithium metal cells by forming a lif-rich solid electrolyte interphase (sei) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate. Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .
Properties
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c6-3(7)1-12-4(11)13-2-5(8,9)10/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWAHHQPNARES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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